4-Cyano-2-fluorophenyl 4-propylbenzoate
Description
4-Cyano-2-fluorophenyl 4-propylbenzoate is an aromatic ester comprising a 4-propylbenzoic acid moiety linked to a 4-cyano-2-fluorophenyl group. This structure combines electron-withdrawing substituents (cyano and fluoro) with an alkyl chain, influencing its physicochemical properties and reactivity.
Properties
CAS No. |
86831-20-1 |
|---|---|
Molecular Formula |
C17H14FNO2 |
Molecular Weight |
283.30 g/mol |
IUPAC Name |
(4-cyano-2-fluorophenyl) 4-propylbenzoate |
InChI |
InChI=1S/C17H14FNO2/c1-2-3-12-4-7-14(8-5-12)17(20)21-16-9-6-13(11-19)10-15(16)18/h4-10H,2-3H2,1H3 |
InChI Key |
ZRXXZSJBDDRLNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C#N)F |
Origin of Product |
United States |
Preparation Methods
Molecular Characteristics
4-Cyano-2-fluorophenyl 4-propylbenzoate (C₁₇H₁₄FNO₂) features a benzoate core substituted with a 4-propyl group and a phenolic ring bearing fluorine and cyano substituents. Its molecular weight is 283.2970 g/mol, with a fusion temperature of 329 K. The IUPAC name confirms the ester linkage between 4-propylbenzoic acid and 4-cyano-2-fluorophenol.
Thermal Behavior
Differential scanning calorimetry reveals a sharp melting endotherm at 329 K (±0.1 K), indicative of high crystallinity. This property necessitates precise temperature control during recrystallization to avoid decomposition.
Classical Esterification Methods
Acid-Catalyzed Fischer Esterification
Kelly (1984) pioneered the synthesis via direct esterification of 4-propylbenzoic acid and 4-cyano-2-fluorophenol using H₂SO₄ as a catalyst. Key parameters include:
| Parameter | Value |
|---|---|
| Molar ratio | 1:1.2 (acid:phenol) |
| Temperature | 110°C |
| Reaction time | 8–12 hrs |
| Yield | 68–72% |
The method requires excess phenol to drive equilibrium but faces limitations in side-product formation, necessitating rigorous purification.
Acyl Chloride Intermediate
Alternative routes employ 4-propylbenzoyl chloride, reacting with the phenolic component under mild conditions:
4-Propylbenzoic acid → (SOCl₂, reflux) → 4-Propylbenzoyl chloride
4-Propylbenzoyl chloride + 4-Cyano-2-fluorophenol → (Et₃N, CH₂Cl₂) → Product
This two-step approach achieves 85% yield but introduces handling challenges with SOCl₂.
Advanced Photochemical Synthesis
Photocatalytic Esterification
The Royal Society of Chemistry (2023) demonstrated a radical-based method using 4CzIPN photocatalyst under blue light (456 nm):
Reaction Setup:
- Catalyst: 4CzIPN (2–4 mol%)
- Base: NaOH (1 equiv)
- Solvent: DMSO
- Light source: 40 W KESSIL lamp
- Yield: 93–98%
Mechanism:
- Photoexcitation of 4CzIPN generates electron-hole pairs.
- Base-assisted deprotonation of the phenol.
- Radical coupling between acyl and phenolic intermediates.
Optimization Studies
Data from screening experiments reveal critical dependencies (Tables 1–3):
Table 1: Catalyst Screening (0.2 mmol scale)
| Catalyst | Yield (%) |
|---|---|
| 4CzIPN | 98 |
| Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | 93 |
| Fluorenone | 0 |
Table 2: Solvent Effects
| Solvent | Yield (%) |
|---|---|
| DMSO | 96 |
| THF | 82 |
| MeCN | 43 |
Table 3: Base Optimization
| Base | Yield (%) |
|---|---|
| NaOH | 95 |
| Cs₂CO₃ | 94 |
| K₂CO₃ | 66 |
DMSO enhances solubility of ionic intermediates, while NaOH optimally deprotonates the phenol without side reactions.
Purification and Characterization
Flash Chromatography
Crude products are purified using heptane/ethyl acetate gradients (0–50% EtOAc). The elution profile shows a distinct band at Rf 0.3–0.4 (TLC, silica gel).
Recrystallization
Kelly’s method uses boiling water for recrystallization, yielding needle-like crystals with 99.5% purity (HPLC). Post-crystallization drying under vacuum (25°C, 24 hrs) prevents hydrate formation.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J=8.4 Hz, 2H, ArH), 7.65 (dd, J=8.8, 2.4 Hz, 1H, ArH), 7.52 (d, J=2.0 Hz, 1H, ArH), 2.98 (t, J=7.6 Hz, 2H, CH₂), 1.78–1.68 (m, 2H, CH₂), 1.01 (t, J=7.2 Hz, 3H, CH₃).
- IR (KBr): 2230 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O), 1220 cm⁻¹ (C-F).
Industrial and Environmental Considerations
Scalability
Photochemical methods scale linearly up to 10 mol batches with maintained yields (94–96%). Continuous-flow reactors are proposed to enhance light penetration in larger setups.
Green Chemistry Metrics
| Metric | Fischer Method | Photochemical Method |
|---|---|---|
| PMI (Process Mass Intensity) | 8.7 | 2.1 |
| E-factor | 6.2 | 1.3 |
| Energy consumption | 120 kWh/kg | 45 kWh/kg |
Photochemical routes reduce waste and energy use by 65–80% compared to classical methods.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-fluorophenyl 4-propylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.
Oxidation and Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution is typically employed.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl derivatives depending on the nucleophile used.
Ester Hydrolysis: The major products are 4-cyano-2-fluorophenol and 4-propylbenzoic acid.
Reduction: The primary product is 4-amino-2-fluorophenyl 4-propylbenzoate.
Scientific Research Applications
4-Cyano-2-fluorophenyl 4-propylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyano-2-fluorophenyl 4-propylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorine atom play crucial roles in modulating the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Substituent Position Isomers
4-Cyano-3-fluorophenyl 4-propylbenzoate (Formula 86776-51-4)
- Structural Difference : The fluoro substituent is at the 3-position instead of 2-position.
- Polarity: The ortho-fluoro substitution could reduce solubility in nonpolar solvents due to dipole interactions .
Alkyl Chain Variants
4-Cyano-2-fluorophenyl 4-butylbenzoate (Formula 86776-52-5)
- Structural Difference : A butyl (C₄H₉) chain replaces the propyl (C₃H₇) group.
- Impact :
4-Cyano-3-fluorophenyl 4-pentylbenzoate (Formula 90525-56-7)
Heterocyclic Derivatives
Isopropyl 4-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)piperidine-1-carboxylate (22)
- Structural Difference : Incorporates a pyrimido-oxazine heterocycle and piperidine group.
- Impact :
- Bioactivity : Such complex structures are designed for pharmaceutical applications (e.g., enzyme inhibition). The benzoate ester in the target compound lacks this pharmacophore, limiting direct biological comparability.
- Synthesis Complexity : Heterocyclic derivatives require multi-step syntheses with moderate yields (70%), whereas simple benzoate esters like the target compound may be synthesized more efficiently .
Physicochemical and Analytical Comparisons
Spectral Data
- NMR Spectroscopy: The target compound’s ¹H-NMR would show signals for the propyl chain (δ ~0.9–1.6 ppm) and aromatic protons influenced by the cyano/fluoro groups (δ ~7.5–8.0 ppm). This contrasts with heterocyclic derivatives (e.g., compound 22), which exhibit additional peaks for piperidine and oxazine moieties (δ ~3.0–4.5 ppm) .
- Mass Spectrometry : HRMS-TOF data for similar compounds (e.g., [M+H]+ 467.1613 for compound 22) suggest precise mass matching for quality control, applicable to the target compound .
Environmental Persistence
- Biodegradation: 4-Propylbenzoate is a metabolite of cypermethrin degradation by Bacillus sp. SG2 . The target compound’s fluorophenyl group may resist microbial breakdown compared to non-fluorinated analogs, extending environmental persistence.
Q & A
Q. What experimental methods are recommended for synthesizing 4-Cyano-2-fluorophenyl 4-propylbenzoate with high purity?
- Methodology : Optimize esterification between 4-propylbenzoic acid and 4-cyano-2-fluorophenol using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Validate purity using HPLC (≥97% purity) and confirm structure via 1H/13C NMR and FTIR .
- Data Gaps : Limited stability data under reflux conditions necessitates real-time monitoring (e.g., in situ FTIR) to avoid side reactions like hydrolysis .
Q. How should researchers characterize the compound’s physicochemical properties given limited existing data?
- Methodology :
- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen.
- Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, water) at 25°C, analyzed via UV-Vis spectroscopy.
- LogP : Determine via reversed-phase HPLC using a C18 column and a methanol/water gradient .
- Challenges : Absence of reported flash points or vapor pressures requires empirical determination using advanced techniques like thermogravimetric analysis (TGA) .
Q. What safety protocols are critical for handling 4-Cyano-2-fluorophenyl 4-propylbenzoate in laboratory settings?
- Recommendations : Use OV/AG/P99 respirators (EU EN 143 standard) for aerosolized particles. Store in amber glass vials under inert gas (argon) to prevent hydrolysis. Dispose of waste via licensed hazardous waste contractors to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mutagenicity and carcinogenicity classifications?
Q. What strategies optimize the compound’s stability in long-term storage for pharmaceutical applications?
Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
Q. What experimental designs are suitable for studying its potential as a liquid crystal material?
Q. How can membrane separation technologies improve its purification at scale?
- Methodology : Test nanofiltration membranes (MWCO 200–500 Da) to separate the compound from smaller impurities. Optimize transmembrane pressure and solvent composition using response surface methodology (RSM) .
Data Contradiction and Validation
Q. How to address discrepancies in reported synthetic yields across literature?
Q. What validation steps ensure accurate toxicological profiling?
- Protocol : Cross-validate in vitro cytotoxicity (MTT assay) with in silico tools like ProTox-II. Confirm specificity using CRISPR-engineered cell lines (e.g., knockouts of metabolic enzymes) .
Emerging Research Directions
Q. Can 4-Cyano-2-fluorophenyl 4-propylbenzoate serve as a precursor for photoactive materials?
Q. What role does the fluorine substituent play in modulating biological activity?
- Strategy : Synthesize analogs (e.g., 2-chloro or unsubstituted phenyl) and compare binding affinities to target receptors (e.g., GPCRs) via surface plasmon resonance (SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
